molecular formula C23H19N3O4S B2965721 Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-95-7

Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2965721
CAS No.: 851946-95-7
M. Wt: 433.48
InChI Key: VYKFBTVUIFPXHY-UHFFFAOYSA-N
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Description

This compound is a novel derivative of pyrimidothienopyridazine . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of this compound involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst to give the corresponding ethoxymethyleneamino intermediate. This intermediate was then allowed to react with ammonium hydroxide at 70 °C .


Molecular Structure Analysis

The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis and various spectroscopic methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and reaction with ammonium hydroxide .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C24H21N3O4S and its molecular weight is 447.51.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Researchers have developed new pyrimidine derivatives, including those structurally similar to Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, showcasing their potential antimicrobial properties. These compounds have been evaluated for their effectiveness against various microbial strains, contributing valuable insights into the development of new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Heterocyclic Synthesis for Potential Pharmacological Applications

The compound has been utilized as a precursor in the synthesis of various heterocyclic compounds. These syntheses aim at creating compounds with potential pharmacological applications, including anticancer activities. The strategic design and synthesis of these heterocycles are essential steps toward discovering new therapeutic agents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Development of Novel Heterocycles with Anticancer Activity

In a notable study, Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound with a similar framework, was used to synthesize novel heterocycles. These new compounds were evaluated for their in vitro anticancer activity, particularly against colon cancer cell lines, highlighting the therapeutic potential of these heterocyclic compounds (Abdel-Motaal, Alanzy, & Asem, 2020).

Exploration of Pyridazine Derivatives

The synthesis of pyridazine derivatives, including those structurally related to the specified compound, has been a subject of interest due to their varied biological activities. These activities range from antimicrobial to anticancer properties, showcasing the versatility of pyridazine-based compounds in medicinal chemistry (Deeb & El-Abbasy, 2006).

Antimicrobial Screening of Thiazolidinone Derivatives

Another research focus has been the synthesis and antimicrobial screening of thiazolidinone derivatives, incorporating thiazole rings and structurally similar to the specified compound. These studies aim to identify new compounds with effective antibacterial and antifungal activities, contributing to the development of new treatments for microbial infections (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

Future Directions

Given the promising properties of similar compounds, future research could focus on further exploring the potential applications of this compound, particularly in the field of neuroprotection and anti-inflammation .

Properties

IUPAC Name

ethyl 5-[(3-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)15-9-7-8-14(2)12-15)18(17)22(28)26(25-19)16-10-5-4-6-11-16/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKFBTVUIFPXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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